REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:20])([CH3:19])[O:3][Si:4]([CH3:18])([CH3:17])[O:5][Si:6]([CH3:16])([CH3:15])[O:7][Si:8]([CH3:14])([CH3:13])OC(=O)C.[C:21]([OH:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]>>[CH3:1][Si:2]([CH3:19])([CH3:20])[O:3][Si:4]([CH3:18])([CH3:17])[O:5][Si:6]([CH3:16])([CH3:15])[O:7][Si:8]([CH3:13])([CH3:14])[O:25][C:21](=[O:26])[C:22]([CH3:24])=[CH2:23]
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Name
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nonamethyl-1-acetoxy-tetrasiloxane
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Quantity
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5 g
|
Type
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reactant
|
Smiles
|
C[Si](O[Si](O[Si](O[Si](OC(C)=O)(C)C)(C)C)(C)C)(C)C
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Name
|
|
Quantity
|
2.31 g
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Type
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reactant
|
Smiles
|
C(C(=C)C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are mixed at room temperature
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Type
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DISTILLATION
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Details
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Acetic acid is then distilled under reduced pressure (45° C./13 hPa)
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Name
|
|
Type
|
product
|
Smiles
|
C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |